molecular formula C7H14O2S B8751578 2-(Isopropylthio)-2-methylpropanoic acid

2-(Isopropylthio)-2-methylpropanoic acid

Cat. No. B8751578
M. Wt: 162.25 g/mol
InChI Key: SKNVNAOTJCEBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylthio)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Isopropylthio)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylthio)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Isopropylthio)-2-methylpropanoic acid

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-methyl-2-propan-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C7H14O2S/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H,8,9)

InChI Key

SKNVNAOTJCEBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(isopropylthio)-2-methylpropionate (5.4 g, 30 mmol) and potassium hydroxide (5.0 g, 90 mmol) in ethanol is refluxed for 6 hours, cooled, and concentrated in vacuo to obtain a residue. The residue is diluted with water, washed with ether, acidified with hydrochloric acid, and extracted with ether. The combined organic extracts are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a solid. The solid is washed with chloroform and dried under reduced pressure to give the title product as a solid, mp 51.5-52.5° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.